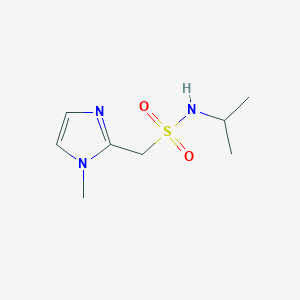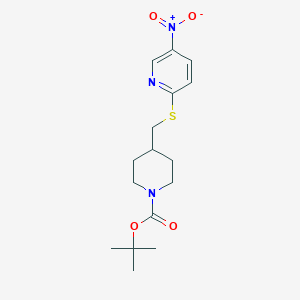
4-(5-Nitro-pyridin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Nitro-pyridin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a nitro group, and a tert-butyl ester group. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Nitro-pyridin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Thioether Formation: The attachment of a sulfanylmethyl group to the pyridine ring.
Piperidine Ring Formation: The construction of the piperidine ring through cyclization reactions.
Esterification: The formation of the tert-butyl ester group.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, thiol reagents for thioether formation, and appropriate catalysts for cyclization and esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-Nitro-pyridin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The sulfanylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can introduce a wide range of functional groups to the molecule.
Wissenschaftliche Forschungsanwendungen
4-(5-Nitro-pyridin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-(5-Nitro-pyridin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological macromolecules. The sulfanylmethyl group can form covalent bonds with target proteins, leading to inhibition or modulation of their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Boc-4-(5-nitro-2-pyridyl)piperazine
- 2-Bromo-5-nitropyridine
Uniqueness
4-(5-Nitro-pyridin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of the piperidine ring and the nitro group provides distinct reactivity compared to similar compounds, making it a valuable molecule for research and development.
Eigenschaften
Molekularformel |
C16H23N3O4S |
|---|---|
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
tert-butyl 4-[(5-nitropyridin-2-yl)sulfanylmethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23N3O4S/c1-16(2,3)23-15(20)18-8-6-12(7-9-18)11-24-14-5-4-13(10-17-14)19(21)22/h4-5,10,12H,6-9,11H2,1-3H3 |
InChI-Schlüssel |
YWOFRSNYBWWHMG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CSC2=NC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![benzyl 3-amino-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B13964983.png)
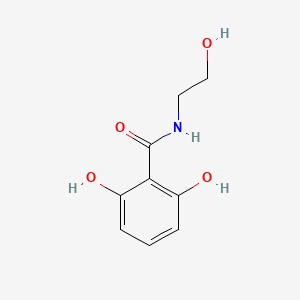
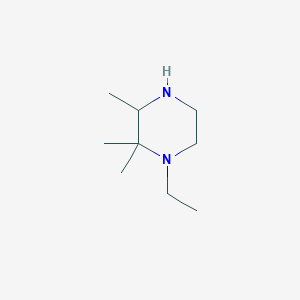
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 7-chloro-4-oxo-, ethyl ester](/img/structure/B13965002.png)
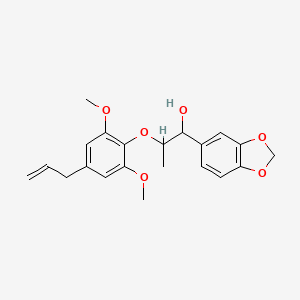
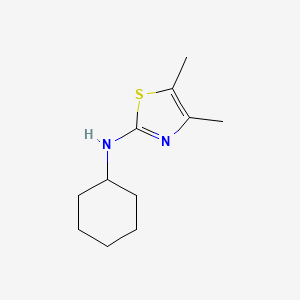
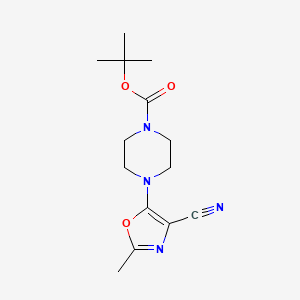
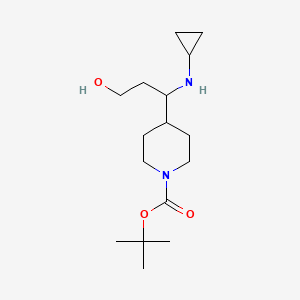
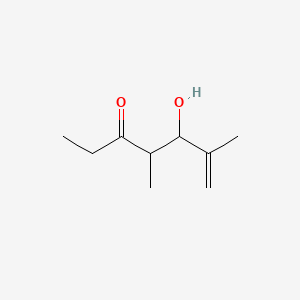
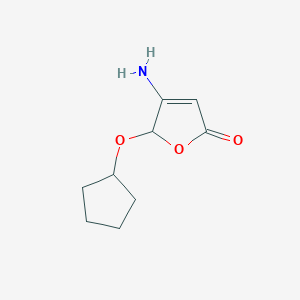
![[5-(1-Hydroxyethyl)-3,6-dioxopiperazin-2-yl]acetic acid](/img/structure/B13965049.png)
![N-[(4-Methylphenyl)methyl]nitrous amide](/img/structure/B13965053.png)
